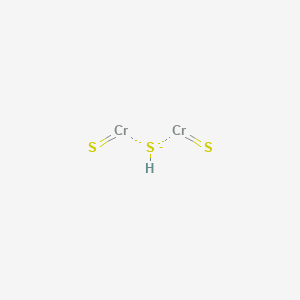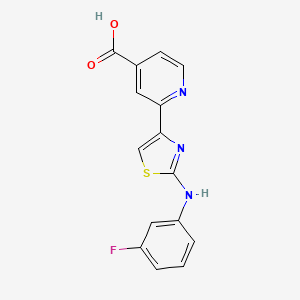
2-Hexenoic acid, 4-fluoro-3-methyl-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenoic acid, 4-fluoro-3-methyl-5-oxo- is a fluorinated organic compound belonging to the class of carboxylic acids. It features a hexene backbone with a fluorine atom at the 4th position, a methyl group at the 3rd position, and a keto group at the 5th position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Functionalization: The synthesis of 2-Hexenoic acid, 4-fluoro-3-methyl-5-oxo- can begin with the halogenation of hexene to introduce a fluorine atom at the desired position
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the fluorine atom into the hexene structure. This method involves the use of boronic acids and palladium catalysts under mild conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and cross-coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including esters and amides.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Substitution reactions can introduce different functional groups at the fluorine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used, often in anhydrous ether solvents.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under basic conditions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-Hexenoic acid, 4-fluoro-3-methyl-5-oxo- exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's reactivity and stability, making it suitable for various applications. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug design or material science.
Comparison with Similar Compounds
2-Hexenoic acid, 4-fluoro-3-methyl-
2-Hexenoic acid, 4-fluoro-5-oxo-
2-Hexenoic acid, 3-methyl-5-oxo-
Uniqueness: The presence of both fluorine and a keto group in 2-Hexenoic acid, 4-fluoro-3-methyl-5-oxo- distinguishes it from similar compounds. This combination of functional groups imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C7H9FO3 |
|---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
4-fluoro-3-methyl-5-oxohex-2-enoic acid |
InChI |
InChI=1S/C7H9FO3/c1-4(3-6(10)11)7(8)5(2)9/h3,7H,1-2H3,(H,10,11) |
InChI Key |
JEUCVEGMWQSSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C(C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Methyl-1-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B15351467.png)



